molecular formula C13H20Cl2N2 B1662946 2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

Cat. No.: B1662946
M. Wt: 275.21 g/mol
InChI Key: ZQUQBCHNSBJMCG-UHFFFAOYSA-N
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Description

TC 1698 dihydrochloride, also known as 2-(3-Pyridinyl)-1-azabicyclo[3.2.2]nonane dihydrochloride, is a selective agonist for the nicotinic acetylcholine receptor alpha 7 (α7).

Biochemical Analysis

Biochemical Properties

TC 1698 dihydrochloride plays a crucial role in biochemical reactions by selectively binding to and activating the α7 nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. TC 1698 dihydrochloride exhibits an EC50 value of 440 nM for α7 receptors, indicating its high affinity . Additionally, it displays weak partial agonist/antagonist activity at β-subunit-containing receptors . The interaction of TC 1698 dihydrochloride with these receptors leads to neuroprotective effects, making it a valuable tool in neuropharmacological research .

Cellular Effects

TC 1698 dihydrochloride influences various cellular processes by modulating the activity of α7 nicotinic acetylcholine receptors. Activation of these receptors by TC 1698 dihydrochloride enhances synaptic plasticity, promotes neuronal survival, and reduces inflammation . It also affects cell signaling pathways, including the activation of tyrosine phosphatases, which play a role in neuroprotection . Furthermore, TC 1698 dihydrochloride has been shown to impact gene expression and cellular metabolism, contributing to its overall neuroprotective effects .

Molecular Mechanism

The molecular mechanism of TC 1698 dihydrochloride involves its binding to the α7 nicotinic acetylcholine receptors, leading to their activation. This activation results in the opening of ion channels, allowing the influx of calcium ions into the cell . The increase in intracellular calcium levels triggers various downstream signaling pathways, including the activation of tyrosine phosphatases and other kinases . These signaling events contribute to the neuroprotective effects of TC 1698 dihydrochloride by promoting neuronal survival and reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TC 1698 dihydrochloride have been observed to change over time. The compound is stable under desiccated conditions at room temperature and maintains its activity for extended periods . Its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings. These studies have shown that TC 1698 dihydrochloride continues to exert neuroprotective effects over time, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of TC 1698 dihydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, TC 1698 dihydrochloride may cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

TC 1698 dihydrochloride is involved in various metabolic pathways, primarily through its interaction with α7 nicotinic acetylcholine receptors. The activation of these receptors by TC 1698 dihydrochloride influences metabolic flux and metabolite levels within the cell . Additionally, the compound may interact with enzymes and cofactors involved in these metabolic pathways, further modulating cellular metabolism .

Transport and Distribution

The transport and distribution of TC 1698 dihydrochloride within cells and tissues are mediated by its interaction with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects . The distribution of TC 1698 dihydrochloride within the body is crucial for its efficacy and safety in therapeutic applications .

Subcellular Localization

TC 1698 dihydrochloride exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization ensures that TC 1698 dihydrochloride exerts its effects precisely where needed, contributing to its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TC 1698 dihydrochloride typically involves the reaction of 2-(3-pyridinyl)-1-azabicyclo[3.2.2]nonane with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of TC 1698 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound’s purity and consistency. Techniques such as high-performance liquid chromatography (HPLC) are employed to verify the compound’s purity, which is typically ≥98%.

Types of Reactions:

    Oxidation: TC 1698 dihydrochloride can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced, although this is less common in typical laboratory settings.

    Substitution: Substitution reactions can occur at the pyridine ring, where different substituents can replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

TC 1698 dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptors.

    Biology: The compound’s neuroprotective properties make it valuable in studying neurodegenerative diseases.

    Medicine: TC 1698 dihydrochloride is investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and schizophrenia.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes

Comparison with Similar Compounds

    GTS-21: Another selective agonist for the nicotinic acetylcholine receptor alpha 7.

    PHA-543613: A potent and selective agonist for the same receptor.

    PNU-282987: Known for its high selectivity and efficacy at the nicotinic acetylcholine receptor alpha 7

Uniqueness: TC 1698 dihydrochloride is unique due to its specific binding affinity and neuroprotective properties. Unlike some other compounds, it displays weak partial agonist/antagonist activity at beta-subunit-containing receptors, making it a versatile tool in neuropharmacological research .

Properties

IUPAC Name

2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-12(10-14-7-1)13-4-3-11-5-8-15(13)9-6-11;;/h1-2,7,10-11,13H,3-6,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQBCHNSBJMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CCC1CC2)C3=CN=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 1-(3-pyridyl)-3-(4-oxanyl)propylamine (1.00 g, 4.54 mmol) in 48% aqueous HBr (15 mL) was saturated with HBr gas. The mixture was heated in a pressure tube at 100°–120° C. for 12 h. The tube was cooled in ice water and the contents transferred to a 250 mL round bottom flask. Removal of the volatiles by rotary evaporation afforded a light yellow solid. Absolute ethanol (200 mL) and solid K2CO3 (10 g) were added and the mixture was heated at reflux for 8 h. The mixture was filtered through a Celite plug, which was then washed with ethanol (25 mL). The combined filtrates were concentrated by rotary evaporation; the solid obtained was suspended in saturated aqueous NaCl (10 mL) and extracted with chloroform (4×30 mL). The combined organic extracts were dried (K2CO3), filtered and concentrated by rotary evaporation to give a dark brown oil. Short path distillation (120°–122° C., 2 mm) provided 0.750 g of the desired free base as a colorless oil (81.7% yield).
Name
1-(3-pyridyl)-3-(4-oxanyl)propylamine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Yield
81.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Reactant of Route 2
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Reactant of Route 3
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Reactant of Route 4
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Reactant of Route 5
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride
Reactant of Route 6
2-pyridin-3-yl-1-azabicyclo[3.2.2]nonane;dihydrochloride

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